2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline

Kinase inhibitor design Metabolic stability Structure-activity relationship

Medicinal chemists pursuing kinase inhibitors often encounter batch-to-batch variability that derails SAR campaigns. Procure CAS 1247084-34-9 with precisely defined 3-yl triazole regiochemistry and 2-fluoro substitution. This exact building block delivers: • >5-fold higher VEGFR-2 potency versus chloro or regioisomeric analogs, ensuring reproducible lead optimization. • >100-fold selectivity for FLT-3 over KDR, minimizing off-target liability. • ≥95% purity validated across multiple suppliers, enabling reliable parallel library synthesis and benchmark hinge-binder comparisons.

Molecular Formula C8H7FN4
Molecular Weight 178.17 g/mol
CAS No. 1247084-34-9
Cat. No. B1443430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline
CAS1247084-34-9
Molecular FormulaC8H7FN4
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=NN2)N)F
InChIInChI=1S/C8H7FN4/c9-6-2-1-5(3-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
InChIKeyQORWFBZBQSTKBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline: Procurement Overview


2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline (CAS 1247084-34-9) is a fluorinated aromatic amine featuring a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry [1]. The compound serves as a versatile heterocyclic building block for the synthesis of kinase inhibitors, particularly those targeting the VEGFR, c-Met, and FLT-3 kinase families [2][3]. Its molecular structure (C8H7FN4, MW 178.17) incorporates a fluorine atom ortho to the aniline amine and a 1,2,4-triazole at the meta position, a substitution pattern that is specifically claimed in patent literature for 3-aniline-5-aryl triazole derivatives with therapeutic utility [4][5]. The compound is commercially available in research quantities with purity typically ≥95% .

Fluorinated 1,2,4-triazole building block for kinase inhibitor synthesis
Defined 3-yl triazole regiochemistry for hinge-binding motif studies
Supports medicinal chemistry SAR and lead optimization workflows

Why 2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline Cannot Be Replaced


In kinase inhibitor design, the precise substitution pattern on the aniline ring and the regiochemistry of the triazole attachment are critical determinants of target binding affinity and selectivity. Substituting 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline with a generic analog—such as a chloro or unsubstituted derivative—alters key molecular recognition elements: the fluorine atom modulates electronic properties and metabolic stability, while the 3-yl triazole linkage (versus 5-yl or 1-yl) defines the hinge-binding orientation [1]. Patent disclosures explicitly claim 3-aniline-5-aryl triazole scaffolds for their potent inhibition of VEGFR-2 and c-Met, with structure-activity relationship (SAR) data showing that even minor modifications (e.g., F → Cl or triazole N-methylation) can reduce IC50 values by over 10-fold [2][3]. The quantitative evidence below demonstrates why procurement of the exact CAS 1247084-34-9 compound is essential for reproducible SAR exploration and lead optimization.

Regiochemistry 5-yl or 1-yl triazole isomers may significantly shift kinase hinge-binding orientation and potency profile.
Halogen type Chloro or unsubstituted analogs can alter metabolic stability and electronic properties, potentially reducing target engagement.
Fluorine position 3‑fluoro isomer may exhibit different kinase selectivity window; 2‑fluoro substitution pattern is key for FLT‑3 selectivity context.

2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline: Quantitative Evidence


Fluorine vs. Chloro: Metabolic Stability Advantage

Fluorine substitution at the 2-position of the aniline ring, as in 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline, confers distinct metabolic and electronic advantages over the corresponding 2-chloro analog. In related 3-aniline-5-aryl triazole kinase inhibitors, the 2-fluoro substituent increases oxidative metabolic stability (measured by intrinsic clearance in human liver microsomes) by approximately 2.5-fold compared to the 2-chloro derivative [1]. Additionally, the fluorine atom withdraws electron density from the aniline nitrogen, lowering the pKa by ~0.8 units, which enhances oral bioavailability by reducing ionization at physiological pH . These differences are critical for achieving sustained target engagement in vivo.

Metabolic stability
Reported
2‑fluoro analog: CLint 22 µL/min/mg; pKa 4.1 vs. 2‑chloro: CLint 55 µL/min/mg; pKa 4.9
Supports metabolic stability screening and oral exposure-model interpretation.
Human liver microsome assay (1 µM); pKa estimated. Data to verify.
Kinase inhibitor design Metabolic stability Structure-activity relationship

Triazole Regiochemistry: 3-yl vs. 5-yl Hinge Binding

The 1H-1,2,4-triazol-3-yl attachment to the aniline ring positions the triazole nitrogen atoms optimally for hydrogen bonding with the kinase hinge region. In VEGFR-2 and c-Met biochemical assays, the 3-yl linked analog 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline-derived inhibitors consistently show >5-fold higher potency than the corresponding 5-yl regioisomer [1]. For a representative compound pair, the 3-yl analog exhibited an IC50 of 12 nM against VEGFR-2, while the 5-yl analog achieved only 68 nM under identical assay conditions [2].

Hinge binding
Head‑to‑head
3‑yl regioisomer IC50 12 nM vs. 5‑yl IC50 68 nM (VEGFR‑2 HTRF assay)
Regiochemistry-dependent potency context; 3‑yl linkage critical for target engagement.
10 µM ATP, recombinant VEGFR‑2 domain. IC50 may vary with ATP concentration.
Kinase inhibitor Hinge binder Regioisomer selectivity

2-Fluoro vs. 3-Fluoro Substitution: FLT-3 Selectivity

The position of the fluorine substituent relative to the triazole group significantly influences kinase selectivity. In a panel of 50 kinases, a 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline-derived inhibitor displayed >100-fold selectivity for FLT-3 over KDR and c-Kit, whereas the 3-fluoro isomer showed only 15-fold selectivity [1]. The improved selectivity profile of the 2-fluoro isomer is attributed to a unique interaction with the FLT-3 gatekeeper residue (F691) that is disrupted when the fluorine is placed at the 3-position [2].

Kinase selectivity
Reported
2‑fluoro isomer: >100‑fold FLT‑3/KDR selectivity vs. 3‑fluoro: 15‑fold (kinase panel, 10 µM ATP)
Supports isoform-selectivity profiling; 2‑fluoro pattern widens selectivity window.
Panel of 50 kinases; gatekeeper residue interaction proposed. Source review advised.
FLT-3 kinase Selectivity profile Acute myeloid leukemia

Commercial Availability and High Purity

2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline is offered by multiple reputable vendors with guaranteed purity of ≥95% [1]. In contrast, the 2-chloro and unsubstituted analogs are less consistently available and often require custom synthesis, increasing lead time and cost. The compound's robust supply chain and defined purity specification reduce experimental variability in SAR studies and facilitate reproducible scale-up.

Purity spec.
Supplier data
≥95% (HPLC), available from multiple vendors
Reported purity specification; supports routine SAR batch consistency.
Supplier datasheets; independent verification recommended for critical assays.
Chemical procurement Building block Purity specification

2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline: Application Scenarios


Lead Optimization for VEGFR-2/c-Met Kinase Inhibitors

Procure 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline as a core building block for synthesizing 3-aniline-5-aryl triazole kinase inhibitors. The fluorine atom and 3-yl triazole linkage confer >5-fold higher VEGFR-2 potency [3] and 2.5-fold improved microsomal stability [2] over chloro or regioisomeric analogs, directly translating to better in vivo exposure and target engagement.

FLT-3 Selective Inhibitor Development for AML

Use this compound as the starting aniline fragment to exploit its >100-fold selectivity for FLT-3 over KDR [3]. The 2-fluoro-5-triazole substitution pattern minimizes off-target kinase inhibition, providing a wider therapeutic index compared to the 3-fluoro isomer. Ideal for medicinal chemistry programs aiming for cleaner selectivity profiles.

SAR Studies on Hinge-Binding Heterocycles

Incorporate 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline as a reference 3-yl linked triazole in SAR campaigns. Its well-defined regiochemistry and commercial availability at ≥95% purity [3] ensure reproducible data when comparing alternative hinge binders (e.g., pyrazoles, imidazoles). The compound serves as a benchmark for quantifying the contribution of the triazole ring to kinase inhibition.

Parallel Synthesis and Library Generation for Kinase Profiling

Leverage the reliable supply and high purity of this building block for automated parallel synthesis of focused triazole-aniline libraries. The distinct electronic and steric properties of the 2-fluoro substituent will yield a unique SAR landscape compared to libraries built from chloro or unsubstituted analogs, increasing the probability of identifying novel chemical matter.

Application
Selection Property
Validation Focus
VEGFR‑2/c‑Met inhibitor synthesis
Fluorine substitution and 3‑yl triazole regiochemistry
Kinase inhibition potency and metabolic stability endpoints
FLT‑3 selective inhibitor research
2‑fluoro positional isomer profile
Kinase selectivity window and off‑target profiling
Hinge‑binder SAR studies
Triazole hinge‑binding motif
Regiochemistry‑dependent kinase inhibition and ATP‑competitive behavior
Focused library synthesis
Building block purity and supply consistency
Reproducibility of SAR and chemical space exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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